molecular formula C7H15BrO4 B1606219 2-Bromo-1,1,3,3-tetramethoxypropane CAS No. 63331-67-9

2-Bromo-1,1,3,3-tetramethoxypropane

Cat. No. B1606219
CAS RN: 63331-67-9
M. Wt: 243.1 g/mol
InChI Key: TYNLQYBEUUCCGJ-UHFFFAOYSA-N
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Description

2-Bromo-1,1,3,3-tetramethoxypropane is an organic compound with the molecular formula C7H15BrO4 . It has an average mass of 243.096 Da and a monoisotopic mass of 242.015366 Da .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1,1,3,3-tetramethoxypropane consists of a propane backbone with bromine attached to the second carbon and methoxy groups attached to the first and third carbons .


Physical And Chemical Properties Analysis

2-Bromo-1,1,3,3-tetramethoxypropane has a density of 1.3±0.1 g/cm3, a boiling point of 242.7±40.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.0±3.0 kJ/mol, and the flash point is 95.0±25.8 °C .

Scientific Research Applications

Chemical Decomposition and Reactions

2-Bromo-2-nitropropane-1,3-diol, closely related to 2-Bromo-1,1,3,3-tetramethoxypropane, decomposes in aqueous base to yield various compounds through concurrent decomposition pathways, with 2-bromo-2-nitroethanol as a reactive intermediate (Challis & Yousaf, 1991).

Applications in Organic Synthesis

  • It functions as a masked acetonyl bromide, useful in organic synthesis. This is demonstrated through the sodium hydride-induced elimination of hydrogen bromide from related compounds, resulting in the formation of useful masked acetonyl bromides (Horning, Kavadias, & Muchowski, 1970).
  • 2,2,3-Tribromopropanal, a similar reagent, is used for the transformation of various anilines into bromoquinolines and subsequent conversion to bromoquinolin-6-ols, highlighting its versatility in synthesizing specific organic compounds (Lamberth et al., 2014).

Advanced Chemical Studies

  • Studies involving 1-bromo-2,3,4,5-tetraethylalumole and its reaction with hexyne have led to the formation of products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, indicating its potential in creating complex chemical structures (Agou et al., 2015).
  • In inorganic chemistry, bromo-containing species derived from similar compounds are used as building blocks for constructing polymetallic architectures, demonstrating its role in the synthesis of complex inorganic structures (Stagni et al., 2008).

Electochemical Applications

The compound plays a role in the electrochemical synthesis of specific compounds, as shown in studies involving the electrochemical reduction of related dibromo compounds (Esteves, Ferreira, & Medeiros, 2007).

Isomerization and Separation Studies

It has been used in studies exploring the separation of haloalkane isomers, demonstrating its utility in research focusing on isomerization and purification processes (Wu et al., 2022).

properties

IUPAC Name

2-bromo-1,1,3,3-tetramethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO4/c1-9-6(10-2)5(8)7(11-3)12-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLQYBEUUCCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(OC)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069814
Record name Propane, 2-bromo-1,1,3,3-tetramethoxy-
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,1,3,3-tetramethoxypropane

CAS RN

63331-67-9
Record name 2-Bromo-1,1,3,3-tetramethoxypropane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-bromo-1,1,3,3-tetramethoxy-
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Record name Propane, 2-bromo-1,1,3,3-tetramethoxy-
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Record name Propane, 2-bromo-1,1,3,3-tetramethoxy-
Source EPA DSSTox
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Record name 2-bromo-1,1,3,3-tetramethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Prestifilippo - 2022 - studenttheses.uu.nl
In 2019, it is estimated that the number of people suffering from end-stage kidney disease lies between approximately five to seven million, all of whom are in need of renal replacement …
Number of citations: 0 studenttheses.uu.nl
G Quintero - 1970 - Lake Forest College
Number of citations: 0

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